
1-Methylpiperidine-4,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidine-4,4-dithiol is an organic compound with the molecular formula C6H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two thiol groups (-SH) attached to the fourth carbon of the piperidine ring, along with a methyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of 1-methylpiperidine with carbon disulfide (CS2) in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur content.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidine derivatives with reduced sulfur content.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
1-Methylpiperidine-4,4-dithiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-4,4-dithiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a single nitrogen atom.
1-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
1-Methylpiperidine-4-thiol: A compound with a single thiol group attached to the fourth carbon of the piperidine ring.
Uniqueness: The dual thiol groups enable it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
87225-55-6 |
|---|---|
Molecular Formula |
C6H13NS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
1-methylpiperidine-4,4-dithiol |
InChI |
InChI=1S/C6H13NS2/c1-7-4-2-6(8,9)3-5-7/h8-9H,2-5H2,1H3 |
InChI Key |
CJIDRCUXDJRXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


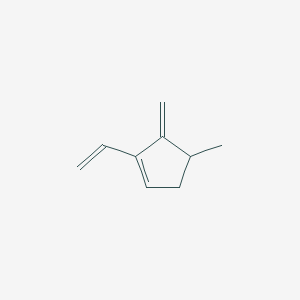

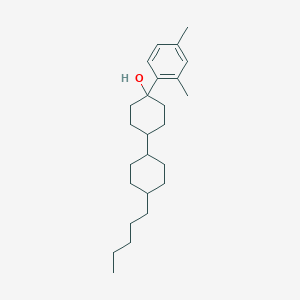
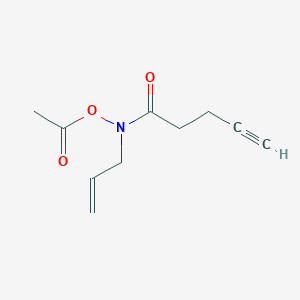
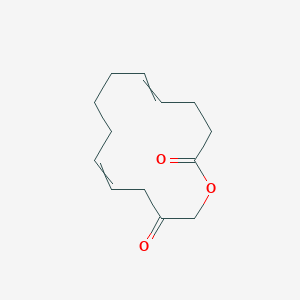
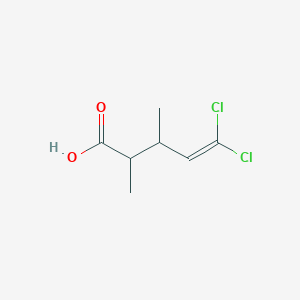
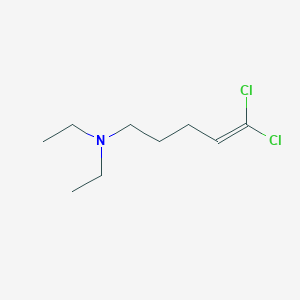
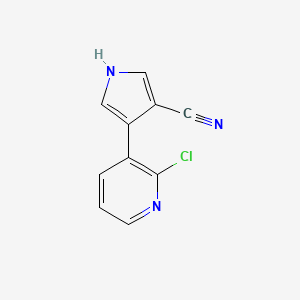
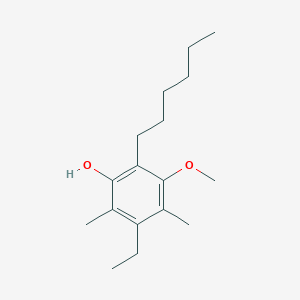
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)

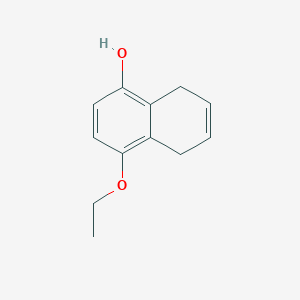
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

